molecular formula C7H2F11I B14329550 2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene CAS No. 110680-45-0

2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene

Cat. No.: B14329550
CAS No.: 110680-45-0
M. Wt: 421.98 g/mol
InChI Key: TYYCSLBFNGPIQR-UHFFFAOYSA-N
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Description

2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a heptene backbone. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene typically involves the fluorination of a heptene precursor followed by iodination. One common method involves the use of elemental fluorine or a fluorinating agent such as cobalt trifluoride to introduce the fluorine atoms. The iodination step can be achieved using iodine or an iodine-containing reagent under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of specialized reactors that can handle highly reactive fluorinating agents and iodine is crucial. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with electrophiles or nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or amines in polar solvents like water or alcohols.

    Addition Reactions: Electrophiles like hydrogen halides or nucleophiles like Grignard reagents under controlled temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium catalysts.

Major Products Formed

    Substitution: Formation of fluorinated alcohols or amines.

    Addition: Formation of halogenated or alkylated products.

    Reduction: Formation of fully saturated fluorinated alkanes.

Scientific Research Applications

2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty polymers and materials with high resistance to heat and chemicals.

Mechanism of Action

The mechanism of action of 2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms impart high electronegativity, influencing the compound’s reactivity and interaction with other molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3,4,4,5,5,6,6,7,7-Undecafluoro-1-iodohept-1-ene is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

110680-45-0

Molecular Formula

C7H2F11I

Molecular Weight

421.98 g/mol

IUPAC Name

2,3,3,4,4,5,5,6,6,7,7-undecafluoro-1-iodohept-1-ene

InChI

InChI=1S/C7H2F11I/c8-2(1-19)4(11,12)6(15,16)7(17,18)5(13,14)3(9)10/h1,3H

InChI Key

TYYCSLBFNGPIQR-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F)I

Origin of Product

United States

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